tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate
Description
tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a piperidin-4-yloxy substituent at the 3-position of the pyrrolidine ring. Its structural complexity, including the fused piperidine-pyrrolidine system, enhances its utility in drug design due to improved solubility and stereochemical control.
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl (3S)-3-piperidin-4-yloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3/t12-/m0/s1 |
InChI Key |
JVTZDQRIYKNYSF-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2CCNCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of (S)-3-Hydroxypyrrolidine Intermediate
- Starting from commercially available (S)-pyrrolidine-3-ol or via asymmetric synthesis, the (S)-3-hydroxypyrrolidine is prepared.
- The stereochemistry is controlled by chiral catalysts or chiral pool synthesis to ensure the (S)-configuration at C-3.
Formation of the Piperidin-4-yloxy Substituent
- The piperidin-4-ol or 4-hydroxypiperidine is converted into a suitable electrophile or nucleophile.
- The (S)-3-hydroxypyrrolidine is reacted with 4-hydroxypiperidine under conditions promoting ether bond formation, typically via Mitsunobu reaction or Williamson ether synthesis.
- For example, the hydroxyl group at C-3 of pyrrolidine can be converted into a leaving group (e.g., mesylate or tosylate), which then undergoes nucleophilic substitution by the piperidin-4-ol to form the piperidin-4-yloxy ether linkage.
Protection of the Pyrrolidine Nitrogen
- The free amine of the pyrrolidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to yield the tert-butyl carbamate.
- This step stabilizes the molecule and facilitates purification.
Purification and Characterization
- The crude product is purified by column chromatography using silica gel with appropriate eluents (e.g., petroleum ether/ethyl acetate mixtures).
- The final compound is characterized by NMR (1H, 13C), mass spectrometry, and purity analysis (HPLC), confirming the structure and stereochemistry.
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of (S)-3-hydroxypyrrolidine | Chiral synthesis or chiral pool | - | Ensures stereochemical purity |
| 2 | Conversion of hydroxyl to leaving group (e.g., mesylate) | MsCl, Et3N, DCM, 0°C to RT | ~90 | Activation for substitution |
| 3 | Nucleophilic substitution with 4-hydroxypiperidine | 4-hydroxypiperidine, base, solvent (DMF or THF), reflux | 70-85 | Ether bond formation |
| 4 | Boc protection of pyrrolidine nitrogen | Boc2O, base (Et3N), DCM, RT | 80-95 | Carbamate formation |
- Some patents and research articles describe the use of protected piperidine derivatives (e.g., N-Boc-piperidin-4-ol) to improve selectivity and yield during ether formation.
- Enzymatic or catalytic asymmetric synthesis methods may be employed to enhance stereoselectivity.
- Cross-coupling reactions or Mitsunobu conditions can be optimized depending on substrate sensitivity.
- The stereochemical integrity of the (S)-configuration is critical for biological activity; thus, reaction conditions are optimized to avoid racemization.
- Solvent choice and temperature control during the ether formation step significantly affect yield and purity.
- Use of protecting groups on piperidine nitrogen can prevent side reactions and improve overall yield.
- Purification by preparative HPLC or recrystallization ensures high purity (>95%) suitable for research applications.
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Stereochemistry | Chiral starting materials or catalysts | Ensures (S)-configuration |
| Leaving group formation | MsCl or TsCl, base, low temp | Activates hydroxyl for substitution |
| Ether formation | Base, polar aprotic solvent, reflux | Forms piperidin-4-yloxy linkage |
| Boc protection | Boc2O, base, room temp | Protects amine, stabilizes compound |
| Purification | Silica gel chromatography | Removes impurities, isolates product |
| Yield range | 70-95% per step | Efficient synthesis |
The preparation of tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate involves stereoselective synthesis of the pyrrolidine core, strategic formation of the piperidin-4-yloxy ether linkage, and protection of the pyrrolidine nitrogen with a tert-butyl carbamate group. Optimization of reaction conditions, including choice of reagents, solvents, and temperature, is essential to achieve high yield and stereochemical purity. This compound is primarily used in research settings, particularly in medicinal chemistry for the development of biologically active molecules.
Chemical Reactions Analysis
Boc Deprotection
The Boc group is susceptible to acidic conditions, enabling controlled removal to expose the pyrrolidine nitrogen.
Ether Cleavage
The piperidin-4-yloxy linkage can undergo cleavage under strong acidic or reductive conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Cleavage | HBr in acetic acid | Pyrrolidin-3-ol and piperidin-4-ol derivatives |
| Reductive Cleavage | LiAlH<sub>4</sub> or BH<sub>3</sub>·THF | Pyrrolidine and piperidine alcohols |
Functionalization of the Pyrrolidine Ring
The pyrrolidine nitrogen (after Boc removal) and the oxygen atom serve as sites for further derivatization:
Alkylation/Acylation
-
Reagents : Alkyl halides, acyl chlorides
-
Products : N-alkylated or N-acylated pyrrolidine derivatives.
-
Example : Reaction with methyl iodide yields N-methylpyrrolidine analogs.
Oxidation
-
Reagents : Dess-Martin periodinane or mCPBA
-
Products : Pyrrolidine N-oxide or epoxidation products (if double bonds are present).
Piperidine Modifications
The piperidine moiety can undergo substitution or ring-opening reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | NaN<sub>3</sub>, KCN | Azido- or cyano-piperidine derivatives |
| Hydrogenation | H<sub>2</sub>/Pd-C | Hexahydroazepine (ring expansion) |
Cross-Coupling Reactions
The oxygen atom’s lone pairs facilitate participation in metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Products |
|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)<sub>2</sub>, Xantphos | Arylaminopyrrolidine derivatives |
| Suzuki-Miyaura Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, boronic acids | Biaryl ether analogs |
Comparative Reactivity Table
Key reaction pathways ranked by feasibility:
| Reaction | Likelihood | Yield (%)* | Key Challenges |
|---|---|---|---|
| Boc Deprotection | High | >90 | Side reactions with sensitive functional groups |
| Ether Cleavage | Moderate | 40–70 | Competing decomposition pathways |
| N-Alkylation | High | 60–85 | Steric hindrance from piperidine |
| Oxidation | Low | <30 | Over-oxidation risks |
*Yields estimated from analogous reactions .
Mechanistic Insights
-
Steric Effects : The tert-butyl group directs reactivity toward less hindered sites (e.g., pyrrolidine nitrogen over piperidine oxygen) .
-
Electronic Effects : Electron-withdrawing Boc group increases electrophilicity at adjacent carbons.
Unresolved Challenges
-
Regioselectivity in Ether Cleavage : Competing pathways require finer control.
-
Catalytic Asymmetric Modifications : Limited methods for introducing chirality post-synthesis.
Scientific Research Applications
tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and analogs identified in the evidence:
Key Observations:
- Core Structure : The target compound and analogs in share a pyrrolidine backbone, whereas others () utilize piperidine. Pyrrolidine derivatives often exhibit enhanced conformational rigidity compared to piperidine, influencing receptor binding.
- Substituent Diversity : The piperidin-4-yloxy group in the target compound provides a secondary amine site for further functionalization, unlike pyridinyl or iodopyridinyl substituents in , which introduce aromaticity or halogen-mediated reactivity.
- Stereochemical Complexity : The (S)-configuration in the target compound and contrasts with the (2R,5S) diastereomer in , underscoring the role of stereochemistry in pharmacokinetics.
Biological Activity
tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | tert-butyl (3S)-3-piperidin-4-yloxypyrrolidine-1-carboxylate |
| InChI Key | JVTZDQRIYKNYSF-LBPRGKRZSA-N |
Synthesis
The synthesis typically involves the reaction of tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate with piperidine under basic conditions, utilizing solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . The process can be optimized for industrial applications using continuous flow techniques for better efficiency and scalability .
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It may influence various signaling pathways, potentially affecting cellular functions such as proliferation and apoptosis. The compound's structure allows it to bind effectively to target proteins, altering their activity and leading to downstream biological effects .
Anticancer Effects
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. In vitro experiments demonstrated that treatment with this compound led to significant cell cycle arrest in A549 lung cancer cells, indicating its potential as an anticancer agent .
Case Study:
In a study involving A549 cells treated with varying concentrations of the compound, a dose-dependent increase in G0/G1 phase arrest was observed:
| Concentration (µM) | % Cells in G0/G1 Phase |
|---|---|
| 0 | 56.37 |
| 2 | 62.99 |
| 4 | 71.04 |
| 8 | 89.87 |
These results suggest that this compound effectively inhibits cell proliferation by inducing cell cycle arrest .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. Its structural features allow it to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound exhibits unique properties due to its specific functional groups. This uniqueness may confer distinct biological activities that could be advantageous in drug design.
| Compound Name | Biological Activity |
|---|---|
| This compound | Anticancer activity via PI3K/Akt/mTOR modulation |
| tert-Butyl (S)-3-(piperidin-4-yloxymethyl)pyrrolidine-1-carboxylate | Limited data on anticancer effects |
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step protocols, including protection/deprotection strategies for the piperidine and pyrrolidine moieties. For example:
- Step 1: Coupling of a piperidin-4-ol derivative with a pyrrolidine precursor under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to establish the ether linkage .
- Step 2: Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen under anhydrous conditions, often with Boc anhydride and a base like triethylamine .
Optimal yields (>80%) are achieved with strict temperature control (0–20°C) and inert atmospheres to prevent side reactions. Purification via flash chromatography (hexane/EtOAc gradients) is critical .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodological Answer: Use a combination of:
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to resolve enantiomers .
- NMR Spectroscopy: Analyze coupling constants (e.g., ) in the pyrrolidine ring to confirm (S)-configuration .
- X-ray Crystallography: Resolve absolute stereochemistry when crystalline derivatives are obtainable (e.g., via co-crystallization with heavy atoms) .
Q. What are the key safety precautions for handling this compound?
- Methodological Answer:
- Respiratory/eye protection: Use NIOSH-approved masks and goggles due to potential irritancy (no GHS classification, but precautionary measures advised) .
- Storage: Store at –20°C under nitrogen to prevent Boc-group hydrolysis. Avoid strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?
- Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. To address this:
- Thermogravimetric Analysis (TGA): Quantify solvent content (<1% w/w acceptable) .
- Differential Scanning Calorimetry (DSC): Identify polymorphs by comparing melting endotherms .
- Solubility Testing: Use standardized solvents (e.g., DMSO, ethanol) under controlled humidity .
Q. What strategies improve yield in multi-step syntheses involving acid-sensitive intermediates?
- Methodological Answer:
- Protection Strategies: Replace Boc with Fmoc groups for acid-labile intermediates .
- Low-Temperature Quenching: Add reaction mixtures to ice-cold buffers (pH 7–8) to stabilize intermediates .
- Catalytic Optimization: Use DMAP (4-dimethylaminopyridine) to accelerate acylations and reduce side-product formation .
Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer: The bulky tert-butyl group:
- Steric Hindrance: Reduces nucleophilic attack at the pyrrolidine nitrogen, favoring selective reactions at the piperidine oxygen .
- Electronic Effects: Stabilizes transition states via hyperconjugation, as evidenced by DFT calculations in related piperidine-carboxylates .
Experimental validation via kinetic studies (e.g., monitoring reaction rates with/without tert-butyl) is recommended .
Q. What analytical methods are suitable for detecting degradation products under accelerated stability testing?
- Methodological Answer:
- LC-MS/MS: Identify hydrolyzed products (e.g., free pyrrolidine or piperidine derivatives) with a C18 column and 0.1% formic acid mobile phase .
- Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light to simulate long-term stability .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s biological activity in kinase inhibition assays?
- Methodological Answer: Variations may stem from:
- Assay Conditions: Compare buffer pH (e.g., Tris vs. HEPES) and ATP concentrations (1–10 mM) .
- Enantiomeric Purity: Verify that batches with low activity are not contaminated with the (R)-enantiomer (use chiral HPLC) .
- Protein Binding: Pre-treat with charcoal to remove serum albumin interference in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
